molecular formula C26H27N3O4S B12147143 (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12147143
M. Wt: 477.6 g/mol
InChI Key: VOIJHQBWQNHEDD-QJOMJCCJSA-N
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Description

The compound (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo-triazine core with butoxy and propoxybenzylidene substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzylidene Groups: The benzylidene groups can be introduced through condensation reactions with aldehydes or ketones.

    Substitution with Butoxy and Propoxy Groups: These groups are typically introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and thiazolo-triazine moieties.

    Reduction: Reduction reactions may target the double bonds in the benzylidene groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially at the benzylidene and alkoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of thiazolo[3,2-b][1,2,4]triazine are explored for their potential as drug candidates. This compound’s specific substituents may enhance its pharmacokinetic properties, making it a promising candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-methoxybenzylidene)-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(2-ethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

Compared to similar compounds, (2Z)-2-(2-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific butoxy and propoxy substituents. These groups may enhance its solubility, stability, and biological activity, making it a more effective candidate for various applications.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z)-2-[(2-butoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H27N3O4S/c1-3-5-15-33-22-9-7-6-8-19(22)17-23-25(31)29-26(34-23)27-24(30)21(28-29)16-18-10-12-20(13-11-18)32-14-4-2/h6-13,17H,3-5,14-16H2,1-2H3/b23-17-

InChI Key

VOIJHQBWQNHEDD-QJOMJCCJSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2

Origin of Product

United States

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